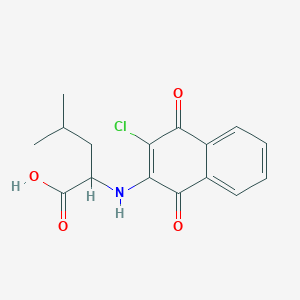![molecular formula C21H20ClN3O2S2 B11610077 1-(4-Chlorobenzoyl)-3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)azepan-2-one](/img/structure/B11610077.png)
1-(4-Chlorobenzoyl)-3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzoyl)-3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)azepan-2-one is a complex organic compound with a unique structure that combines a chlorobenzoyl group, a thienopyrimidine moiety, and an azepanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzoyl)-3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)azepan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thienopyrimidine Moiety: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the intermediate thienopyrimidine compound with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Azepanone Ring: The final step involves the cyclization of the intermediate compound to form the azepanone ring, which can be achieved through intramolecular nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzoyl)-3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The thienopyrimidine moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The chlorobenzoyl group can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized thienopyrimidine derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
1-(4-Chlorobenzoyl)-3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)azepan-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)-3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Uniqueness
1-(4-Chlorobenzoyl)-3-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)azepan-2-one stands out due to its combination of a chlorobenzoyl group, a thienopyrimidine moiety, and an azepanone ring. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H20ClN3O2S2 |
|---|---|
Molecular Weight |
446.0 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylazepan-2-one |
InChI |
InChI=1S/C21H20ClN3O2S2/c1-12-13(2)28-18-17(12)19(24-11-23-18)29-16-5-3-4-10-25(21(16)27)20(26)14-6-8-15(22)9-7-14/h6-9,11,16H,3-5,10H2,1-2H3 |
InChI Key |
HUIKYYJOYANYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3CCCCN(C3=O)C(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)(4-bromophenyl)methanone](/img/structure/B11610004.png)
![11-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11610017.png)
![4,4'-[(3-ethoxy-2-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11610028.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11610032.png)
![6-imino-13-methyl-N,7-bis[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610039.png)

![2-{(4E)-4-[4-(butan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11610057.png)
![7-cyclohexyl-N-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610062.png)

![ethyl 2-[[4-(4-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B11610081.png)
![4-{3-(4-tert-butylphenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11610083.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11610084.png)
![3-methyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11610088.png)
